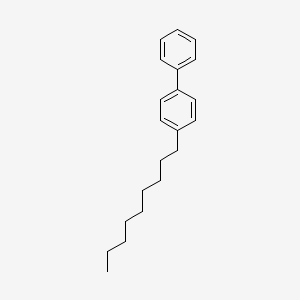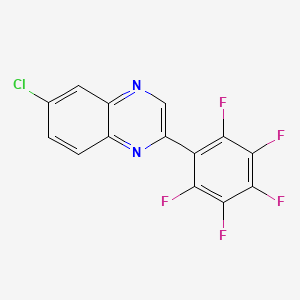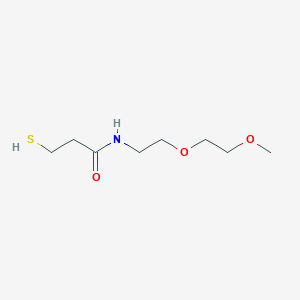
mPEG-Thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxypolyethylene glycol thiol can be synthesized through several methods. One common approach involves the thiol-ene photoclick reaction, where poly(ethylene glycol) methyl ether methacrylate is grafted onto keratin using a thiol-ene photoclick reaction . Another method involves the use of methoxypolyethylene glycol and thiol-terminated polyethylene glycol to modify the surface of polyaniline nanorods .
Industrial Production Methods
In industrial settings, methoxypolyethylene glycol thiol is produced by reacting methoxypolyethylene glycol with thiol-containing compounds under controlled conditions. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methoxypolyethylene glycol thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in substitution reactions with other thiol-reactive molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various thiol-reactive compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from thiol-reactive substitution reactions .
Scientific Research Applications
Methoxypolyethylene glycol thiol has a wide range of applications in scientific research:
Mechanism of Action
Methoxypolyethylene glycol thiol exerts its effects primarily through the thiol group, which has a high affinity for gold surfaces. This allows for the formation of self-assembled monolayers on gold nanoparticles, enhancing their stability and functionality. The thiol group can also react with other thiol-reactive molecules, enabling the modification of various biomolecules and materials .
Comparison with Similar Compounds
Methoxypolyethylene glycol thiol is unique compared to other similar compounds due to its monofunctional nature and high reactivity with gold surfaces. Similar compounds include:
Polyethylene glycol thiol: Similar in structure but may have different end groups.
Methoxypolyethylene glycol amine: Contains an amine group instead of a thiol group.
Polyethylene glycol disulfide: Contains disulfide bonds instead of thiol groups
Methoxypolyethylene glycol thiol stands out due to its specific functional group, which provides unique reactivity and applications in various fields.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10) |
InChI Key |
PTGCODCOYHDVPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)CCS |
Related CAS |
401916-61-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


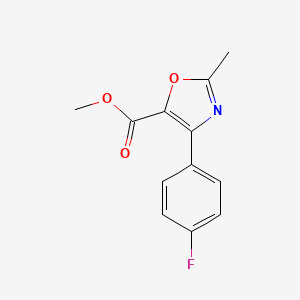
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
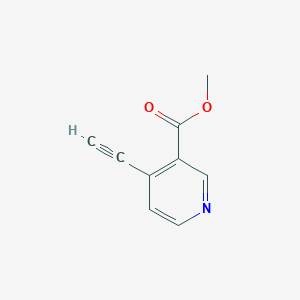
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
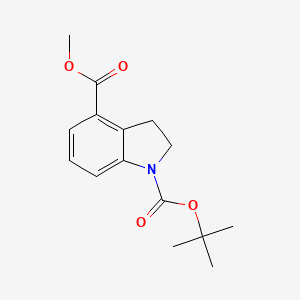
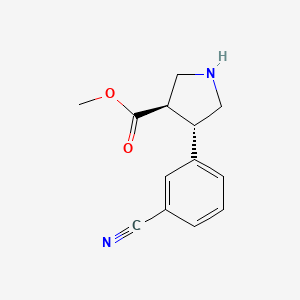
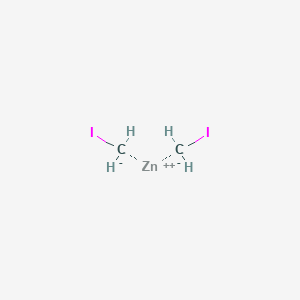


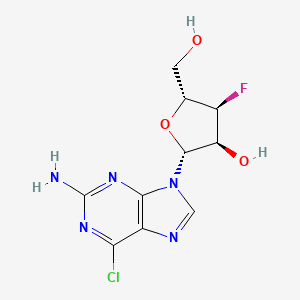
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
